molecular formula C20H29NO2 B5237110 ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate CAS No. 415967-80-5

ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate

Cat. No. B5237110
CAS RN: 415967-80-5
M. Wt: 315.4 g/mol
InChI Key: HQXBECAWTDIMAM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate, also known as PCE or PCET, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the NMDA receptor in the brain. It is thought to block the ion channel of the receptor, which leads to a decrease in glutamate activity. This results in a decrease in neuronal excitation and produces the dissociative effects observed with this compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It produces dose-dependent anesthesia and analgesia, as well as muscle relaxation. This compound has also been shown to produce neurotoxicity in animals, although the relevance of this to humans is not clear.

Advantages and Limitations for Lab Experiments

Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It produces a well-defined dissociative state that can be easily measured and quantified. It also has a relatively short duration of action, which allows for repeated dosing and experimentation. However, this compound has several limitations, including its potential for neurotoxicity and the fact that it is a controlled substance that requires special permits for use.

Future Directions

There are several potential future directions for research on ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. This compound has also been shown to produce neuroprotective effects in some studies, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion
This compound, or this compound, is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It produces dissociative anesthesia and has been used as a model compound for studying dissociative anesthetics. This compound has potential therapeutic applications and produces a range of biochemical and physiological effects. However, it also has limitations, including its potential for neurotoxicity and its status as a controlled substance. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate involves the reaction of 1-cyclohexylpiperidine with benzyl cyanide to form 1-(4-phenylcyclohexyl)piperidine. This intermediate is then esterified with ethyl chloroformate to yield this compound. The purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been shown to produce dissociative anesthesia in animals, which makes it a useful tool for studying certain brain functions. This compound has also been used as a model compound for studying the structure-activity relationship of dissociative anesthetics.

properties

IUPAC Name

ethyl 1-(4-phenylcyclohexyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-2-23-20(22)18-12-14-21(15-13-18)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-7,17-19H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXBECAWTDIMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217983
Record name Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415967-80-5
Record name Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415967-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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